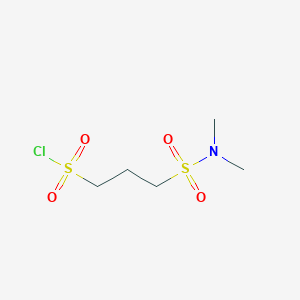![molecular formula C8H5FN2O2 B1442070 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid CAS No. 1067193-35-4](/img/structure/B1442070.png)
7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Vue d'ensemble
Description
7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a chemical compound . Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 279.3±20.0C at 760 mmHg .Mécanisme D'action
7-Fluoropyrrolo[2,3-c]pyridine-3-carboxylic acid has been studied for its potential use in drug discovery and medicinal chemistry. It has been shown to have a number of pharmacological properties, such as anti-inflammatory, anti-cancer, and anti-microbial activities. Additionally, 7-Fluoropyrrolo[2,3-c]pyridine-3-carboxylic acid has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 isozymes. It has also been shown to inhibit the activity of enzymes involved in the synthesis of proteins, such as proteases.
Biochemical and Physiological Effects
7-Fluoropyrrolo[2,3-c]pyridine-3-carboxylic acid has been studied for its potential use in drug discovery and medicinal chemistry. It has been shown to have a number of pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities. Additionally, 7-Fluoropyrrolo[2,3-c]pyridine-3-carboxylic acid has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 isozymes. It has also been shown to inhibit the activity of enzymes involved in the synthesis of proteins, such as proteases. In addition, 7-Fluoropyrrolo[2,3-c]pyridine-3-carboxylic acid has been shown to have antioxidant activity and to be able to modulate the activity of certain ion channels.
Avantages Et Limitations Des Expériences En Laboratoire
7-Fluoropyrrolo[2,3-c]pyridine-3-carboxylic acid has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize. Additionally, it is a versatile compound that can be used in a variety of applications, including drug discovery, medicinal chemistry, and biochemistry. Furthermore, 7-Fluoropyrrolo[2,3-c]pyridine-3-carboxylic acid has a number of pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
One limitation of 7-F
Applications De Recherche Scientifique
7-Fluoropyrrolo[2,3-c]pyridine-3-carboxylic acid is used in scientific research for a variety of applications. It is used in the synthesis of various other molecules, such as fluoroalkenes, fluorinated heterocycles, and fluorinated pyridines. It is also used as a building block in organic synthesis. Additionally, 7-Fluoropyrrolo[2,3-c]pyridine-3-carboxylic acid has been studied for its potential use in drug discovery, medicinal chemistry, and biochemistry.
Propriétés
IUPAC Name |
7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-7-6-4(1-2-10-7)5(3-11-6)8(12)13/h1-3,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVOAASILHROJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696674 | |
| Record name | 7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1067193-35-4 | |
| Record name | 7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3-Ethoxypyridin-2-yl)methyl]amine](/img/structure/B1441987.png)
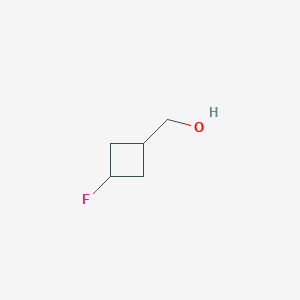
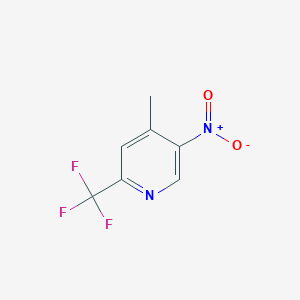
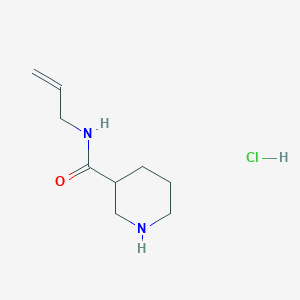
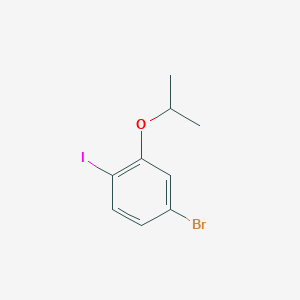


![5-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-amine](/img/structure/B1442002.png)
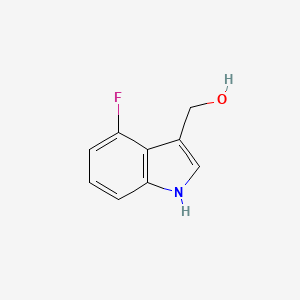

![N-[3-(Aminomethyl)-2-pyridinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B1442007.png)
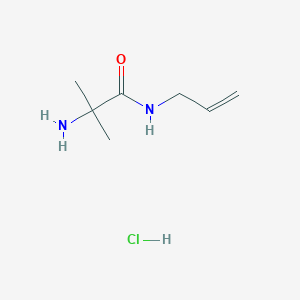
![8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1442009.png)
